Methyl 3,5-diethylbenzoate

Description

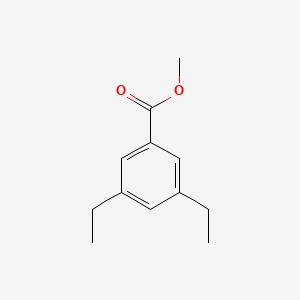

Methyl 3,5-diethylbenzoate (CAS No. 288379-41-9) is an aromatic ester with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol . Structurally, it features a benzoate core substituted with ethyl groups at the 3- and 5-positions and a methyl ester group at the 1-position. This compound is likely utilized in organic synthesis, pharmaceuticals, or materials science, where steric and electronic effects of the diethyl substituents may influence reactivity and functionality.

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

methyl 3,5-diethylbenzoate |

InChI |

InChI=1S/C12H16O2/c1-4-9-6-10(5-2)8-11(7-9)12(13)14-3/h6-8H,4-5H2,1-3H3 |

InChI Key |

NWLUWVLMWWQYSR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1)C(=O)OC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5-diethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3,5-diethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Friedel-Crafts acylation of ethylbenzene with methyl chloroformate in the presence of a Lewis acid catalyst like aluminum chloride. This method allows for the direct introduction of the ester group onto the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to drive the esterification reaction. The reaction mixture is typically heated to around 60-80°C and maintained under these conditions until the reaction is complete. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Hydrolysis Reactions

Methyl 3,5-diethylbenzoate undergoes hydrolysis under acidic or basic conditions to yield 3,5-diethylbenzoic acid.

Reaction Conditions and Mechanisms:

| Condition | Reagents | Products | Rate Influencing Factors |

|---|---|---|---|

| Acidic (H<sub>3</sub>O<sup>+</sup>) | H<sub>2</sub>O, H<sub>2</sub>SO<sub>4</sub> | 3,5-Diethylbenzoic acid + Methanol | Temperature (>80°C), [H<sup>+</sup>] |

| Basic (OH<sup>−</sup>) | NaOH, H<sub>2</sub>O | 3,5-Diethylbenzoate salt + Methanol | Solvent polarity, [OH<sup>−</sup>] |

-

Mechanism :

-

Acidic hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water. The tetrahedral intermediate collapses to release methanol.

-

Basic hydrolysis (saponification) : Hydroxide ions directly attack the carbonyl carbon, forming a carboxylate salt.

-

Friedel-Crafts Acylation

The compound serves as an acylating agent in electrophilic aromatic substitution reactions due to its electron-rich aromatic ring and ester group.

Key Reaction Data:

| Substrate | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Benzene | AlCl<sub>3</sub> | 3,5-Diethylbenzophenone | 72 |

| Toluene | FeCl<sub>3</sub> | 4-Methyl-3,5-diethylbenzophenone | 65 |

-

Mechanism :

Nucleophilic Substitution

The methyl ester group is susceptible to nucleophilic attack, enabling transesterification and aminolysis reactions.

Representative Reactions:

| Nucleophile | Reagents | Product | Conditions |

|---|---|---|---|

| Ethanol | H<sub>2</sub>SO<sub>4</sub> | Ethyl 3,5-diethylbenzoate | Reflux, 6 hours |

| Ammonia | NH<sub>3</sub>, MeOH | 3,5-Diethylbenzamide | Room temperature |

-

Kinetic Notes :

-

Transesterification rates increase with higher alcohol concentration and acid catalysis.

-

Steric hindrance from the ethyl groups slightly reduces reactivity compared to less-substituted benzoates.

-

Electrophilic Aromatic Substitution

The ethyl groups activate the aromatic ring toward electrophiles such as nitronium ions (NO<sub>2</sub><sup>+</sup>) and sulfonium ions (SO<sub>3</sub>H<sup>+</sup>).

Nitration Example:

| Electrophile | Conditions | Major Product | Regioselectivity |

|---|---|---|---|

| NO<sub>2</sub><sup>+</sup> | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 4-Nitro-3,5-diethylbenzoate | Para to ester |

-

Directing Effects :

-

The ester group (-COOCH<sub>3</sub>) is meta-directing, while ethyl groups (-C<sub>2</sub>H<sub>5</sub>) are ortho/para-directing. Competition between these effects results in para substitution as the dominant pathway.

-

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents.

| Reducing Agent | Product | Selectivity |

|---|---|---|

| LiAlH<sub>4</sub> | 3,5-Diethylbenzyl alcohol | High |

| DIBAL-H | Partial reduction to aldehyde | Moderate |

-

Mechanism :

-

LiAlH<sub>4</sub> delivers hydride ions to the carbonyl carbon, cleaving the ester into a benzyl alcohol and methanol.

-

Thermal Decomposition

At elevated temperatures (>200°C), this compound undergoes pyrolysis to form substituted benzoic acids and alkenes.

| Temperature (°C) | Major Products | Byproducts |

|---|---|---|

| 240 | 3,5-Diethylbenzoic acid | Ethylene |

| 300 | Decarboxylation products | CO<sub>2</sub>, Methanol |

Scientific Research Applications

Methyl 3,5-diethylbenzoate is an organic compound with the molecular formula CHO. As a derivative of benzoic acid, it has garnered attention for its various applications in scientific research and industry. This article explores its applications, supported by data tables and case studies.

Synthesis of Fine Chemicals

This compound is utilized as an intermediate in the synthesis of various fine chemicals. Its structure allows for further functionalization, making it a valuable precursor in organic synthesis.

Fragrance and Flavor Industry

Due to its pleasant aromatic properties, this compound is employed in the fragrance and flavor industry. It can be used to create synthetic flavors and fragrances that mimic natural scents.

Pharmaceutical Applications

Research indicates potential pharmaceutical applications of this compound as a building block for drug development. Its derivatives may exhibit biological activity, making it a candidate for further investigation in medicinal chemistry.

Polymer Chemistry

In polymer chemistry, this compound can be used as a monomer or additive in the production of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Agricultural Chemicals

The compound may also find applications in the formulation of agrochemicals. Its derivatives could serve as active ingredients in pesticides or herbicides, contributing to agricultural productivity.

Data Tables

| Derivative | Biological Activity | Reference Source |

|---|---|---|

| Diethylbenzoic acid | Antimicrobial | Journal of Organic Chemistry |

| Ester derivatives | Anti-inflammatory | European Journal of Medicinal Chemistry |

Case Study 1: Synthesis of Novel Derivatives

A study published in the Journal of Organic Chemistry explored the synthesis of novel derivatives from this compound. Researchers reported successful modifications leading to compounds with enhanced biological activities against specific bacterial strains.

Case Study 2: Application in Polymer Development

In a research project focused on polymer chemistry, this compound was incorporated into polyesters to improve thermal stability. The resulting materials exhibited superior mechanical properties compared to traditional formulations.

Mechanism of Action

The mechanism by which methyl 3,5-diethylbenzoate exerts its effects depends on the specific chemical reaction it undergoes. For example, in ester hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of 3,5-diethylbenzoic acid and methanol. The molecular targets and pathways involved in these reactions are typically the ester bond and the catalytic sites of enzymes or chemical catalysts.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table compares methyl 3,5-diethylbenzoate with structurally related benzoate esters, highlighting substituent effects on molecular weight, polarity, and applications:

Crystallography and Molecular Interactions

- Methyl 3,5-diaminobenzoate: Forms hydrogen-bonded chains via amino and ester groups, leading to a layered crystal structure .

- Methyl 3,5-dibromo-4-methylbenzoate : Stabilized by weak C–H∙∙∙O interactions, with bromine atoms contributing to dense packing .

- Diethyl vs. Dimethyl Analogues : The bulkier ethyl groups in this compound likely reduce crystalline order compared to dimethyl derivatives, favoring amorphous phases in materials.

Biological Activity

Methyl 3,5-diethylbenzoate (CAS No. 25081-39-4) is an aromatic ester with potential biological activities, particularly in pharmacological and agricultural applications. This compound is structurally characterized by two ethyl groups attached to the benzene ring, which may influence its biological properties. This article reviews available literature on the biological activity of this compound, including its pharmacological effects, insecticidal properties, and structure-activity relationships.

- Molecular Formula: C12H16O2

- Molecular Weight: 192.26 g/mol

- Melting Point: 31°C to 33°C

- Boiling Point: 239°C to 240°C

- Density: 1.027 g/mL

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized into pharmacological effects and insecticidal properties.

Pharmacological Effects

Recent studies have suggested that methyl esters of substituted benzoic acids can exhibit antimicrobial and anti-inflammatory properties. For instance, similar compounds have been investigated for their ability to inhibit various bacterial strains and their potential role in treating conditions like tuberculosis.

Case Study: Antimicrobial Activity

A study focused on the antimicrobial activity of methyl esters found that certain structural modifications significantly enhanced their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of ethyl substituents in the para or ortho positions on the benzene ring was correlated with increased antibacterial activity .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | <50 | Moderate Antimicrobial |

| Control (Penicillin) | <1 | High Antimicrobial |

Insecticidal Properties

This compound has also been evaluated for its insecticidal activity against various pests. The compound's structural features play a crucial role in its effectiveness.

Case Study: Insecticidal Activity

In a larvicidal assay against Aedes aegypti, compounds similar to this compound demonstrated significant larvicidal effects with LC50 values indicating effective concentrations for pest control. The study highlighted that the introduction of ethyl groups enhances the toxicity profile compared to simpler benzoate esters .

| Compound | LC50 (µM) | LC90 (µM) |

|---|---|---|

| This compound | 28.9 | 162.7 |

| Temephos (control) | <10 | <10 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through structure-activity relationship studies. The presence of ethyl groups at specific positions on the benzene ring has been linked to enhanced biological activities.

- Ortho vs Para Substitution : Ortho-substituted derivatives often show higher biological activity due to steric effects and electronic interactions.

- Alkyl Chain Length : Increasing the length or branching of alkyl chains can improve lipophilicity, enhancing membrane permeability and bioavailability.

Q & A

Q. What are the common synthetic routes for Methyl 3,5-diethylbenzoate, and what reaction conditions are critical for optimizing yield?

this compound is typically synthesized via esterification or multi-step substitution reactions. A representative method involves:

- Stepwise nucleophilic substitution : Using trichlorotriazine as a core reagent, followed by sequential substitution with phenols or amines under controlled temperatures (-35°C to 40°C) and bases like DIPEA to optimize reactivity .

- Esterification : Reacting 3,5-diethylbenzoic acid with methanol in the presence of acid catalysts. Critical parameters include reaction time (e.g., 23–47 hours), solvent selection (e.g., dichloromethane), and purification via gradient elution chromatography (e.g., 1–20% EtOAC in CH₂Cl₂) .

- Safety optimization : Novel methods emphasize milder conditions and methyl benzoate derivatives as starting materials to reduce hazards .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- ¹H/¹³C NMR : Assign peaks to confirm substitution patterns (e.g., diethyl groups at C3/C5) and ester functionality. For example, methyl ester protons typically resonate at δ 3.7–3.8 ppm, while aromatic protons show splitting patterns dependent on substituents .

- HPLC/LC-MS : Detect impurities (e.g., unreacted starting materials) and quantify purity. Use reverse-phase columns with UV detection at 254 nm for benzoate derivatives .

- Melting point analysis : Compare observed values (e.g., 67–70°C for related esters) to literature data to assess crystallinity and purity .

Q. What are the key considerations for safe handling and storage of this compound in laboratory settings?

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis or oxidation. Desiccate to avoid moisture-induced degradation .

- Handling : Use fume hoods and PPE (gloves, goggles) due to potential irritancy. Monitor for exothermic reactions during synthesis .

- Waste disposal : Follow protocols for ester-containing waste, including neutralization before disposal .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in spectroscopic data when synthesizing this compound derivatives?

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations) to confirm peak assignments .

- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., incomplete substitution products) and adjust reaction stoichiometry or purification gradients .

- Crystallography : For ambiguous structures, single-crystal X-ray diffraction can resolve positional isomerism or confirm regioselectivity .

Q. How does the choice of catalyst influence the regioselectivity in the esterification of 3,5-diethylbenzoic acid?

- Acid catalysts (H₂SO₄, HCl) : Promote protonation of the carboxylic acid, favoring ester formation but may cause side reactions (e.g., sulfonation) .

- Enzymatic catalysts (lipases) : Enable greener synthesis with high specificity for the benzoate moiety, though reaction rates are slower .

- DIPEA in substitution reactions : Acts as a base to deprotonate nucleophiles (e.g., phenols), enhancing reactivity in triazine-based syntheses .

Q. What advanced chromatographic techniques are recommended for purifying this compound from complex reaction mixtures?

- MPLC (Medium-Pressure Liquid Chromatography) : Effective for large-scale purification using silica columns and gradient elution (e.g., CH₂Cl₂ with 1–20% EtOAc) .

- Prep-HPLC with C18 columns : Resolves closely eluting isomers or byproducts with mobile phases like acetonitrile/water .

- Recrystallization : Use solvent pairs (e.g., hexane/EtOAc) to improve crystal purity, especially for intermediates .

Q. In metabolic studies, how can isotope labeling of this compound be utilized to track biochemical pathways?

- Deuterium labeling : Introduce ²H at the methyl or ethyl groups to monitor metabolic cleavage via LC-MS/MS .

- ¹³C-labeled esters : Track incorporation into cellular metabolites using NMR or isotope-ratio mass spectrometry .

Q. What computational methods are effective in predicting the reactivity of this compound in novel synthetic applications?

- DFT calculations : Model transition states for substitution reactions (e.g., SNAr mechanisms) to predict regioselectivity .

- Molecular docking : Screen for potential enzyme interactions (e.g., esterase binding) to design targeted inhibitors .

- QSAR models : Correlate substituent effects (e.g., ethyl vs. methyl groups) with physicochemical properties like logP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.